4,6-Dibromoquinoline-3-carbonitrile

Description

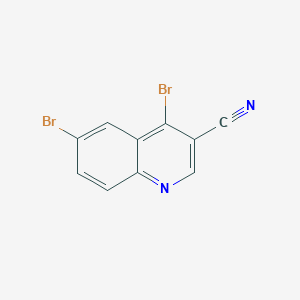

4,6-Dibromoquinoline-3-carbonitrile (CAS: 1260835-82-2) is a brominated quinoline derivative featuring bromine substituents at the 4- and 6-positions and a carbonitrile group at the 3-position. This compound is synthesized via sequential bromination and cyanation reactions, yielding a planar aromatic structure with electron-withdrawing substituents that enhance its reactivity in cross-coupling and nucleophilic substitution reactions. It is commercially available from three suppliers, with synonyms including ZINC85386493 and AKOS027449748.

Properties

Molecular Formula |

C10H4Br2N2 |

|---|---|

Molecular Weight |

311.96 g/mol |

IUPAC Name |

4,6-dibromoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H4Br2N2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H |

InChI Key |

LFKZAYXEDMFYFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of quinoline-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 4,6-Dibromoquinoline-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step is carefully controlled to prevent over-bromination and to maximize yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.

Major Products Formed

Substitution: Formation of substituted quinoline derivatives.

Reduction: Formation of 4,6-dibromoquinoline-3-amine.

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H5Br2N

Molecular Weight : Approximately 292.96 g/mol

Structural Features : The compound features a quinoline ring with bromine substituents at positions 4 and 6, and a cyano group at position 3. This unique structure influences its chemical reactivity and biological activity.

Medicinal Chemistry

4,6-Dibromoquinoline-3-carbonitrile has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for the development of novel therapeutic agents. Studies have shown that compounds with similar structures exhibit antimicrobial and anticancer properties due to their ability to inhibit specific enzymes or receptors.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to produce more complex quinoline derivatives through substitution reactions. The presence of bromine atoms enhances the electrophilicity of the molecule, facilitating nucleophilic attacks by various reagents.

Material Science

In material science, this compound is explored for its potential in developing new materials with unique electronic and optical properties. Its ability to form stable complexes with metals can lead to applications in sensors and catalysts .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential utility as an antibacterial agent. The study highlighted the compound's mechanism involving enzyme inhibition that is critical for bacterial survival .

Case Study 2: Anticancer Properties

Research focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The study revealed that this compound interacts with specific cellular pathways involved in cell cycle regulation, leading to reduced proliferation of cancer cells.

Case Study 3: Synthesis of Novel Quinoline Derivatives

In synthetic chemistry research, this compound was used as a precursor to synthesize a series of novel quinoline derivatives. These derivatives exhibited enhanced biological activities compared to their parent compounds, showcasing the versatility of this compound in generating new therapeutic candidates.

Mechanism of Action

The mechanism of action of 4,6-Dibromoquinoline-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atoms and cyano group may play a role in its biological activity by interacting with enzymes or receptors. The compound may also undergo metabolic transformations that contribute to its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,6-Dibromoquinoline-3-carbonitrile with analogs based on substituent patterns, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Key structural analogs include:

Key Observations :

- Functional Groups: Replacing the carbonitrile (CN) group with a carboxylic acid (COOH) (e.g., 4,6-Dibromoquinoline-3-carboxylic acid) increases hydrophilicity and acidity, which may enhance solubility but reduce membrane permeability in biological systems.

- Core Structure: 4,6-Dibromoquinazoline shares the 4,6-dibromo pattern but replaces the quinoline core with a quinazoline system, altering π-π stacking interactions and binding affinity in medicinal chemistry applications.

Physicochemical and Reactivity Differences

- Electron-Withdrawing Effects: The 4,6-dibromo substitution in the title compound creates a highly electron-deficient aromatic ring, favoring electrophilic aromatic substitution at the 2- and 8-positions. In contrast, mono-bromo analogs (e.g., 6-Bromoquinoline-3-carbonitrile) exhibit moderate reactivity.

- Melting Points and Solubility: While specific data are absent in the evidence, the di-bromo and CN groups likely elevate melting points compared to non-brominated analogs. The carboxylic acid derivative is expected to have higher aqueous solubility than the carbonitrile.

Biological Activity

4,6-Dibromoquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline structure substituted with bromine atoms at the 4 and 6 positions and a cyano group at the 3 position. These unique structural characteristics suggest promising interactions with biological targets, leading to various therapeutic applications, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C10H5Br2N

- Molecular Weight : 311.96 g/mol

The presence of bromine atoms enhances the compound's lipophilicity, potentially facilitating cellular uptake and interaction with biological targets. The cyano group may also contribute to the compound's reactivity and biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with metal ion homeostasis, which is crucial for microbial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, demonstrating its ability to inhibit cancer cell proliferation. Notably, it has been tested against human breast cancer cell lines (e.g., MCF-7) using assays such as MTT and Real-Time Cell Analysis (RTCA). Results indicate that this compound exhibits dose-dependent cytotoxicity, with an IC50 value comparable to established anticancer drugs .

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of related quinoline derivatives, compounds similar to this compound were assessed for their antiproliferative activities against various cancer cell lines. The results showed that compounds with similar structural features exhibited IC50 values ranging from 0.094 μg/mL to 0.171 μg/mL, indicating potent anticancer activity .

| Compound | IC50 (μg/mL) | Cell Line Tested |

|---|---|---|

| This compound | 0.167 | MCF-7 |

| Nocodazole (reference) | 0.171 | MCF-7 |

| Compound 3c | 0.094 | MCF-7 |

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key kinases involved in cancer cell signaling pathways. Specifically, it has shown inhibitory effects on epidermal growth factor receptor (EGFR) and HER-2 kinases, which are critical in tumor growth and progression . The compound's ability to induce apoptosis in cancer cells has also been documented, with studies indicating upregulation of pro-apoptotic factors such as p53 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.